molecular formula C12H11NO2S2 B14551270 Ethyl 2-[2-(thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate CAS No. 61785-97-5

Ethyl 2-[2-(thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate

Cat. No.: B14551270
CAS No.: 61785-97-5
M. Wt: 265.4 g/mol
InChI Key: AXWQSOURCZLDJQ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains both thiophene and thiazole rings Thiophene is a five-membered ring containing sulfur, while thiazole is a five-membered ring containing both sulfur and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 2-[2-(thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate, often involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

Ethyl 2-[2-(thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 2-[2-(thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate include:

Uniqueness

This compound is unique due to its combination of thiophene and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

CAS No.

61785-97-5

Molecular Formula

C12H11NO2S2

Molecular Weight

265.4 g/mol

IUPAC Name

ethyl 2-(2-thiophen-2-ylethenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H11NO2S2/c1-2-15-12(14)10-8-17-11(13-10)6-5-9-4-3-7-16-9/h3-8H,2H2,1H3

InChI Key

AXWQSOURCZLDJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C=CC2=CC=CS2

Origin of Product

United States

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